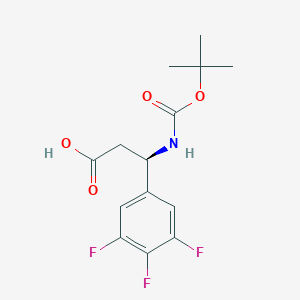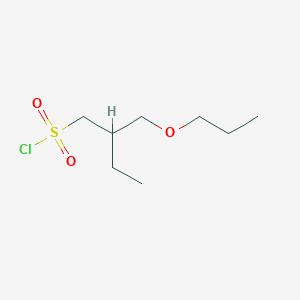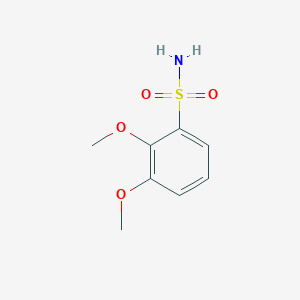![molecular formula C15H19F4NO5 B13630371 2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorinated alkene moiety, methoxy groups, and an amine functional group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorinated alkene: This can be achieved through the reaction of a suitable alkene precursor with a fluorinating agent under controlled conditions.
Etherification: The fluorinated alkene is then reacted with a phenol derivative to form the ether linkage.
Introduction of methoxy groups: Methoxylation of the phenol derivative is carried out using methanol and a suitable catalyst.
Amine introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated alkene or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorinated alkene moiety can interact with enzymes or receptors, leading to modulation of their activity. The methoxy groups may enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine
- 1-[(2-fluoroprop-2-en-1-yl)oxy]-4-(1,1,1,3,3,3-hexafluoro-2-{4-[(2-fluoroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)benzene
Uniqueness
The unique combination of fluorinated alkene, methoxy groups, and amine functionality in 2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine sets it apart from other similar compounds
Eigenschaften
Molekularformel |
C15H19F4NO5 |
|---|---|
Molekulargewicht |
369.31 g/mol |
IUPAC-Name |
2-[4-(2-fluoroprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18FNO3.C2HF3O2/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3;3-2(4,5)1(6)7/h6-7H,1,4-5,8,15H2,2-3H3;(H,6,7) |
InChI-Schlüssel |
PUMZRBVLBANIRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC(=C)F)OC)CCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


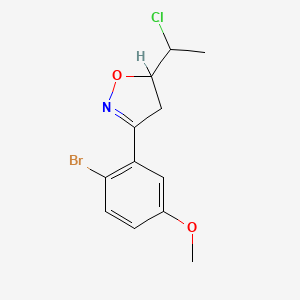
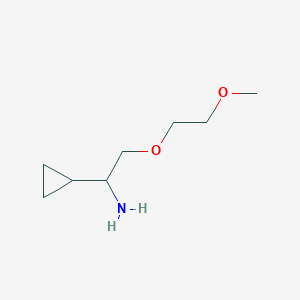
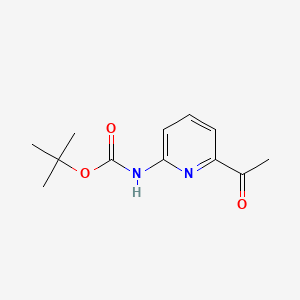
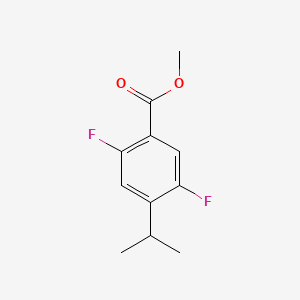
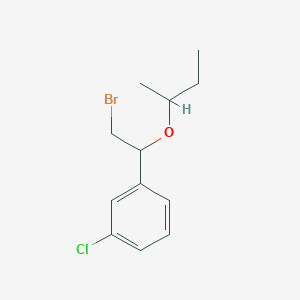
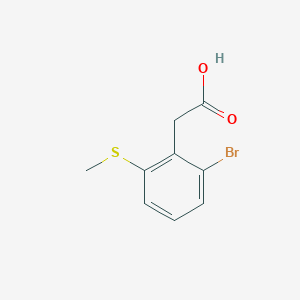

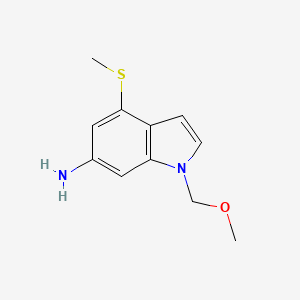

![2-Amino-5-[(pyridin-2-yl)methyl]thiophene-3-carbonitrile](/img/structure/B13630344.png)
